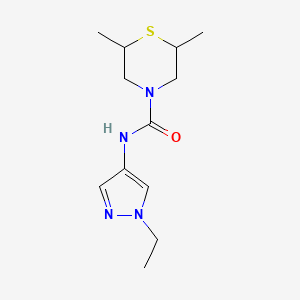
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the class of azepane carboxamides and is known for its potent inhibitory effects on various enzymes and biological processes.
Mecanismo De Acción
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide exerts its inhibitory effects on enzymes and biological processes by binding to their active sites or allosteric sites. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to inhibit NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site, which is essential for the enzyme's activity. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also inhibits PKC by binding to the enzyme's regulatory domain, which is involved in the enzyme's activation.
Biochemical and physiological effects:
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide reduces oxidative stress and inflammation in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been shown to affect cell proliferation, differentiation, and apoptosis by inhibiting PKC. In addition, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect the activity of various ion channels, including calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and biological processes, making it a valuable tool for investigating their roles in various cellular processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is also relatively stable and has a long shelf life, making it easy to store and use. However, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects can be non-specific, affecting other enzymes and biological processes.
Direcciones Futuras
There are several future directions for the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in scientific research. One area of interest is the role of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, making it a potential therapeutic agent for these diseases. Another area of interest is the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in cancer research. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation and apoptosis, making it a potential anti-cancer agent. Finally, the development of new 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide analogs with improved specificity and potency could lead to new applications in scientific research.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide involves the reaction of 2,6-dimethylpyrazine with 3-aminopropan-1-ol, followed by the reaction with 2-propan-2-yl-3H-pyrazol-3-one. The resulting product is then subjected to carboxylic acid activation and coupling with 1-azepanamine, leading to the formation of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide. The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been optimized over the years, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been widely used in scientific research to investigate the role of various enzymes and biological processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been used to study the role of protein kinase C (PKC) in various signaling pathways. By inhibiting PKC, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)19-14(8-9-16-19)17-15(20)18-10-12(3)6-5-7-13(18)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNRVYOJZPIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CC=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
